Itopride is an inhibitor of acetylcholinesterase (AChE; IC50 = 1.6 µM for rat stomach enzyme) and a prokinetic agent. It induces contractions in isolated rabbit duodenum when used at concentrations ranging from 1 to 100 µM and enhances ACh-induced contractions in isolated guinea pig stomach circular muscle strips. Itopride (100 mg/kg) enhances normal gastric antral motility and improves gastric antral hypomotility and delayed gastric emptying induced by clonidine in rats. Formulations containing itopride have been used in the treatment of functional dyspepsia.
Dopamine D2-receptor antagonist with anticholinesterase activity. Gastroprokinetic.
Itopride hydrochloride
CAS No.: 122892-31-3
Cat. No.: VC21355356
Molecular Formula: C20H27ClN2O4
Molecular Weight: 394.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 122892-31-3 |
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Molecular Formula | C20H27ClN2O4 |
Molecular Weight | 394.9 g/mol |
IUPAC Name | N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide;hydrochloride |
Standard InChI | InChI=1S/C20H26N2O4.ClH/c1-22(2)11-12-26-17-8-5-15(6-9-17)14-21-20(23)16-7-10-18(24-3)19(13-16)25-4;/h5-10,13H,11-12,14H2,1-4H3,(H,21,23);1H |
Standard InChI Key | ZTOUXLLIPWWHSR-UHFFFAOYSA-N |
SMILES | CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC.Cl |
Canonical SMILES | CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC.Cl |
Appearance | White to Off-White Solid |
Melting Point | 194-195°C |
Chemical Structure and Properties
Itopride hydrochloride is chemically defined as N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide hydrochloride . The molecular structure features benzamide derivatives with dimethylamino and methoxy functional groups that contribute to its pharmacological properties. This chemical structure enables the compound to interact with specific receptors and enzymes in the gastrointestinal tract while limiting its penetration across the blood-brain barrier .
From a pharmaceutical perspective, itopride hydrochloride is formulated as oral tablets, typically in 50 mg strength, allowing for convenient administration in clinical settings. The compound is water-soluble, contributing to its favorable pharmacokinetic profile, particularly its rapid absorption following oral administration .
Mechanism of Action
Dual Mode of Action
Itopride hydrochloride exhibits a unique dual mechanism of action that distinguishes it from other prokinetic agents. This dual effect involves:
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Dopamine D2 receptor antagonism: Itopride blocks dopamine D2 receptors located primarily in the upper digestive tract, particularly in the esophagus and stomach. Dopamine naturally exerts inhibitory effects on gastrointestinal motility by suppressing acetylcholine release from myenteric motor neurons. By antagonizing these D2 receptors, itopride removes this inhibitory influence, thereby promoting acetylcholine release .
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Acetylcholinesterase (AChE) inhibition: Simultaneously, itopride inhibits the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine at nerve synapses. This inhibition increases the concentration and prolongs the action of acetylcholine in the gastrointestinal tract .
The combined effect of these two mechanisms is a significant increase in acetylcholine concentration at neuromuscular junctions in the gastrointestinal tract, resulting in enhanced gastric motility and improved digestive function .
Pharmacodynamic Effects
The pharmacodynamic effects of itopride hydrochloride on the gastrointestinal tract include:
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Increased esophageal peristalsis: Itopride enhances the coordinated muscle contractions that move food through the esophagus .
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Elevated lower esophageal sphincter (LOS) pressure: By increasing acetylcholine levels, itopride strengthens the LOS, potentially reducing reflux of gastric contents into the esophagus .
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Accelerated gastric emptying: Itopride promotes the movement of stomach contents into the small intestine, addressing delayed gastric emptying often associated with functional dyspepsia .
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Improved gastroduodenal coordination: The medication enhances the coordinated contractions between the stomach and duodenum, facilitating smoother transit of gastric contents .
These pharmacodynamic effects collectively contribute to the therapeutic benefits observed in patients with functional dyspepsia and other gastrointestinal motility disorders .
Therapeutic Indications and Dosage
The primary therapeutic indication for itopride hydrochloride is functional dyspepsia, particularly the postprandial distress syndrome (PDS) subtype characterized by symptoms such as postprandial fullness, early satiation, and upper abdominal bloating .
The standard recommended dosage for adults is 50 mg three times daily, administered before meals . Clinical trials have investigated higher doses (100 mg and 200 mg three times daily), which demonstrated greater efficacy but similar safety profiles compared to the standard dose . For patients with mild GERD, doses of 150-300 mg three times daily have shown efficacy in reducing acid reflux parameters .
Treatment duration varies based on clinical response. In clinical trials, treatment periods typically ranged from 8 weeks for initial efficacy assessment to 52 weeks for long-term maintenance therapy . The progressive improvement in responder rates over time suggests potential benefits of continued treatment in responsive patients .
Comparative Efficacy with Other Prokinetic Agents
Itopride hydrochloride has been compared with several other prokinetic agents in clinical trials, including domperidone, mosapride, and DA-9701. In a meta-analysis of randomized controlled trials, itopride demonstrated superior efficacy to domperidone for the relief of postprandial fullness, with an RR of 1.21 [95% CI: 1.03, 1.44, p = 0.02] .
In a comparative study with DA-9701 (another prokinetic agent), 36.5% of patients in the DA-9701 group and 35.8% of patients in the itopride group were considered responders after treatment, indicating comparable efficacy . Both medications significantly reduced the scores of all individual symptoms of dyspepsia from baseline .
The unique dual mechanism of action of itopride distinguishes it from single-mechanism prokinetic agents. Unlike metoclopramide and domperidone (pure dopamine antagonists) or cisapride (a 5-HT4 receptor agonist), itopride combines dopamine D2 receptor antagonism with acetylcholinesterase inhibition, potentially offering greater efficacy through complementary pathways .
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